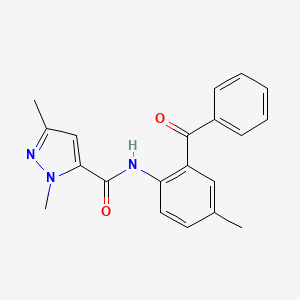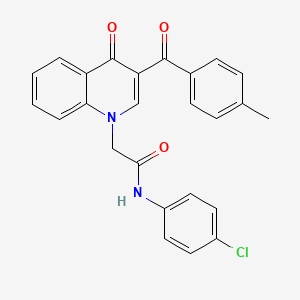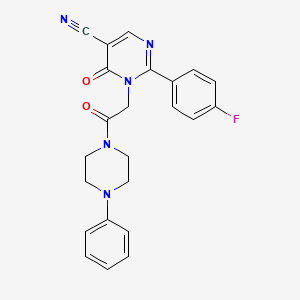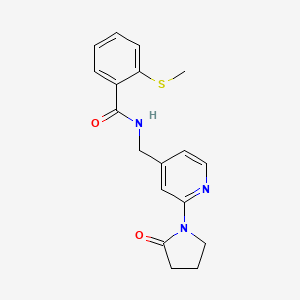![molecular formula C12H16N2O7S B3003554 2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid CAS No. 733030-43-8](/img/structure/B3003554.png)
2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid” is a chemical compound with the CAS Number: 733030-43-8 . It has a molecular weight of 332.33 . The IUPAC name for this compound is {4-[(diethylamino)sulfonyl]-2-nitrophenoxy}acetic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid” is C12H16N2O7S . The InChI Code is 1S/C12H16N2O7S/c1-3-13(4-2)22(19,20)9-5-6-11(21-8-12(15)16)10(7-9)14(17)18/h5-7H,3-4,8H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
The physical form of “2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid” is a powder . It is stored at room temperature . The molecular weight is 332.33 .Applications De Recherche Scientifique
I have conducted a search for the scientific research applications of “2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid,” but unfortunately, the available online resources do not provide detailed information on specific applications for this compound. The search results mostly include product listings and safety data sheets without mentioning unique applications .
Propriétés
IUPAC Name |
2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7S/c1-3-13(4-2)22(19,20)9-5-6-11(21-8-12(15)16)10(7-9)14(17)18/h5-7H,3-4,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTFODJAPSGKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)


![(2-Methoxypyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3003477.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)



![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)


![(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid](/img/structure/B3003493.png)
